REACTION_CXSMILES
|
CC1(C)N([O])C(C)(C)CCC1.P([O-])([O-])(O)=O.[Na+].[Na+].[CH:19]1([C:22]2[CH:27]=[CH:26][C:25]([CH2:28][CH2:29][CH2:30][CH2:31][OH:32])=[CH:24][CH:23]=2)[CH2:21][CH2:20]1.Cl([O-])=[O:34].[Na+].ClO.[OH-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(#N)C.CCOCC>[CH:19]1([C:22]2[CH:23]=[CH:24][C:25]([CH2:28][CH2:29][CH2:30][C:31]([OH:34])=[O:32])=[CH:26][CH:27]=2)[CH2:21][CH2:20]1 |f:1.2.3,5.6,8.9,10.11.12,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
905 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
sodium hydrogenphosphate
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
4-(4-cyclopropylphenyl)butan-1-ol
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)CCCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
42.3 mL
|
Type
|
reactant
|
Smiles
|
ClO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 35° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 35° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
by stirring of the mixture for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to separate it
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to separate it
|
Type
|
CUSTOM
|
Details
|
The thus obtained organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |